REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[C:8]([OH:9])=[CH:7][CH:6]=[C:5]([CH3:10])[N:4]=1.[CH3:11]OS(OC)(=O)=O.C([O-])([O-])=O.[Cs+].[Cs+]>CC(C)=O>[CH3:11][O:9][C:8]1[C:3]([CH2:2][OH:1])=[N:4][C:5]([CH3:10])=[CH:6][CH:7]=1 |f:2.3.4|
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Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
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OCC1=NC(=CC=C1O)C
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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COS(=O)(=O)OC
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Name
|
Cs2CO3
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction was refluxed for 2 h
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Duration
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2 h
|
Type
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FILTRATION
|
Details
|
The reaction was filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a red oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on ISCO (40 g) with 0-80% ethyl acetate in hexanes over 25 minutes
|
Duration
|
25 min
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=NC(=CC1)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |